Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC conventions, reflecting its hybrid structure. The parent quinazoline ring is substituted at the 4-position with an aminoethyl group, which is further connected to a para-nitro-substituted benzoate ester. The molecular formula $$ \text{C}{18}\text{H}{16}\text{N}{4}\text{O}{4} $$ corresponds to a exact mass of 352.117 g/mol, with a polar surface area (PSA) of 113.16 Ų and a calculated octanol-water partition coefficient (LogP) of 2.92, indicating moderate lipophilicity.
The compound’s structure can be dissected into three domains:
- Quinazoline Core : A bicyclic system comprising fused benzene and pyrimidine rings. The 6-nitro group introduces strong electron-withdrawing character, influencing reactivity and intermolecular interactions.
- Ethylamino Linker : A two-carbon chain with a secondary amine, providing conformational flexibility and enabling hydrogen bonding.
- Methyl Benzoate Ester : A para-substituted aromatic ester that enhances solubility and serves as a metabolically stable substituent.
Key spectral identifiers include the nitro group’s characteristic infrared (IR) absorption near 1520–1350 cm⁻¹ and the ester carbonyl stretch at ~1720 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the quinazoline aromatic protons (δ 8.5–9.0 ppm), the methylene groups in the ethylamino spacer (δ 2.8–3.5 ppm), and the methyl ester (δ 3.9 ppm).
Historical Context in Quinazoline Derivative Research
Quinazolines emerged as a privileged scaffold in drug discovery during the late 20th century, with early studies focusing on their antimalarial and anticancer properties. The incorporation of nitro groups into the quinazoline framework, as seen in this compound, gained traction in the early 2000s following reports of enhanced bioactivity. For instance, Tobe et al. (2003) synthesized this compound as part of a structure-activity relationship (SAR) campaign targeting nuclear factor-kappa B (NF-κB) inhibitors. This work built upon earlier discoveries that quinazoline derivatives could modulate inflammatory pathways by interfering with transcriptional activation.
The compound’s design also reflects trends in hybrid molecule development, where pharmacophores from known bioactive molecules are combined. For example, the ethylamino linker mimics structural motifs found in kinase inhibitors like erlotinib, while the nitro group parallels nitroaromatic compounds used in antiparasitic agents. Subsequent patents, such as WO2018172250A1 (2018), further validated the therapeutic potential of nitroquinazolines by disclosing analogs with improved pharmacokinetic profiles.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic functionalization of heterocycles to tune electronic and steric properties. The nitro group at the 6-position directs electrophilic substitution to the 5- and 7-positions of the quinazoline ring, enabling regioselective modifications. Additionally, the ethylamino spacer serves as a versatile handle for introducing diversity-oriented substituents, a strategy employed in combinatorial chemistry to generate focused libraries.
The methyl benzoate moiety contributes to the compound’s stability under physiological conditions, resisting hydrolysis better than free carboxylic acids. This feature is critical for oral bioavailability, as demonstrated in related 4-aminobenzoate derivatives. Furthermore, the planar quinazoline core facilitates π-π stacking interactions with biological targets, such as enzyme active sites or DNA helices, enhancing binding affinity.
In synthetic heterocyclic chemistry, this compound has been utilized as a precursor for generating fused polycyclic systems. For example, cyclocondensation reactions with diketones or orthoesters can yield pyrroloquinazolines or pyrimidoquinazolines, expanding the structural diversity accessible from this scaffold. Such transformations underscore its utility as a building block in complexity-driven synthesis.
Properties
CAS No. |
647376-15-6 |
|---|---|
Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-26-18(23)13-4-2-12(3-5-13)8-9-19-17-15-10-14(22(24)25)6-7-16(15)20-11-21-17/h2-7,10-11H,8-9H2,1H3,(H,19,20,21) |
InChI Key |
KNYCVWSNWCVLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Nitroquinazoline Core
- Starting Materials: Anthranilic acid derivatives or 4-hydroxyquinazoline.
- Nitration: Introduction of the nitro group at the 6-position is achieved via controlled nitration reactions using nitric acid or nitrating agents under mild conditions to avoid over-substitution.
- Chlorination: The 4-position of quinazoline is often chlorinated using phosphorus oxychloride (POCl3) to form 4-chloro-6-nitroquinazoline, which serves as a reactive intermediate for nucleophilic substitution.
Introduction of the Aminoethyl Side Chain
- Nucleophilic Substitution: The 4-chloro group on the quinazoline ring is displaced by 2-aminoethylamine or a protected aminoethyl derivative under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysis: Phase transfer catalysts (e.g., tetrabutylammonium bromide) may be employed to enhance reaction rates and yields.
- Purification: The resulting 4-(2-aminoethylamino)-6-nitroquinazoline intermediate is purified by recrystallization or chromatography.
Coupling with Methyl 4-Benzoate
- Ester Coupling: The amino group on the ethyl linker is reacted with methyl 4-bromobenzoate or methyl 4-chlorobenzoate under basic conditions (e.g., potassium carbonate) to form the methyl ester linkage.
- Catalysts and Conditions: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution can be used depending on the halide leaving group and substrate reactivity.
- Reaction Medium: Toluene or other inert solvents under nitrogen atmosphere at elevated temperatures (e.g., 100–130 °C) for several hours.
- Workup: The reaction mixture is filtered, concentrated, and purified by silica gel chromatography using dichloromethane/methanol mixtures to isolate the final product.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Nitration | HNO3, mild temperature | 6-Nitroquinazoline derivative |
| 2 | Chlorination | POCl3, reflux | 4-Chloro-6-nitroquinazoline |
| 3 | Nucleophilic substitution | 2-Aminoethylamine, DMF, PTC catalyst | 4-(2-Aminoethylamino)-6-nitroquinazoline |
| 4 | Coupling with methyl benzoate | Methyl 4-bromobenzoate, Pd catalyst, base | This compound |
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Chromatography: Silica gel column chromatography with dichloromethane/methanol gradients is standard for purification.
Research Findings and Optimization Notes
- The use of phase transfer catalysts significantly improves the yield of alkylation steps involving quinazoline derivatives.
- Chlorination with POCl3 is a critical step that must be carefully controlled to avoid side reactions.
- Palladium-catalyzed amination reactions provide high selectivity and yield for coupling aminoethyl intermediates with aryl halides.
- Mild nitration conditions prevent over-nitration and degradation of the quinazoline core.
- Purification by repeated chromatography ensures removal of unreacted starting materials and side products, critical for obtaining analytically pure final compounds.
Summary Table of Key Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Nitration agent | Nitric acid (HNO3) |
| Chlorination agent | Phosphorus oxychloride (POCl3) |
| Aminoethyl substitution | 2-Aminoethylamine, DMF, PTC catalyst |
| Coupling catalyst | Pd(OAc)2 with BINAP ligand |
| Base for coupling | Potassium carbonate (K2CO3) |
| Solvent for coupling | Toluene or DMF |
| Reaction temperature | 100–130 °C |
| Reaction time | 12–24 hours |
| Purification method | Silica gel chromatography (DCM/MeOH) |
Chemical Reactions Analysis
Nitro Group Reduction
The 6-nitro group on the quinazoline ring undergoes nucleophilic substitution reactions, primarily reduction to an amine. This is a critical modification for altering biological activity or enabling further derivatization.
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Nitro to amine reduction | Catalytic hydrogenation (H₂/Pd-C) | Methyl 4-{2-[(6-aminoquinazolin-4-yl)amino]ethyl}benzoate | Reduction occurs selectively at the nitro group without affecting the ester moiety. |
| Sodium dithionite (Na₂S₂O₄) in aqueous buffer | Same as above | Reaction efficiency depends on pH (optimal at pH 7–8) and temperature (40–60°C). |
Mechanistic Notes :
-
The nitro group's electrophilic nature facilitates reduction to an amine, which can serve as a handle for subsequent coupling reactions (e.g., acylation, alkylation).
-
Catalytic hydrogenation is preferred for large-scale synthesis due to higher yields (>85%).
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative, 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid (CAS 647376-17-8) .
Applications :
-
The carboxylic acid product is a versatile intermediate for amide bond formation or metal coordination studies .
Functionalization of the Ethylamino Linker
The ethylamino (–NH–CH₂–CH₂–) bridge connecting the quinazoline and benzoate moieties can participate in alkylation or acylation reactions, though direct experimental data for this compound is limited.
Theoretical Pathways (Based on Analogous Structures) :
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate has been studied for its potential anticancer properties. Research indicates that compounds containing quinazoline moieties exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the nitro group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties
-
Neurological Research
- Research into the neuroprotective effects of this compound suggests it may play a role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially preventing neurotoxicity associated with conditions like Alzheimer’s disease .
Data Tables
Case Studies
- Study on Anticancer Effects
- Antimicrobial Efficacy Assessment
- Neuroprotective Studies
Mechanism of Action
The mechanism of action of Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of tumor growth and progression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Heterocyclic Group | Linker Type | Ester Group | Biological Target (Hypothesized) |
|---|---|---|---|---|
| Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate | 6-Nitroquinazoline | Ethylamino | Methyl | Kinases, DNA repair enzymes |
| I-6230 | Pyridazine | Phenethyl | Ethyl | Inflammatory mediators |
| I-6232 | 6-Methylpyridazine | Phenethyl | Ethyl | Unknown (structural screening) |
| I-6473 | 3-Methylisoxazole | Phenethoxy | Ethyl | Antiproliferative agents |
Key Observations :
- Heterocyclic Substitution : The nitroquinazoline group in the target compound distinguishes it from pyridazine or isoxazole derivatives, which may confer unique electronic properties and binding modes .
- Linker Flexibility: The ethylamino linker in the target compound allows for greater conformational flexibility compared to the rigid phenethyl or phenethoxy linkers in analogues like I-6230 and I-6473 .
Critical Analysis of Structural Databases
A Cambridge Structural Database (CSD) survey identified only two closely related benzoate ester derivatives:
- Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV): Bulky tert-butyl groups may sterically hinder target engagement, highlighting the advantage of the target compound’s compact nitroquinazoline substituent .
Q & A
Q. What are the established synthetic routes for Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
Intermediate Preparation : Formation of the quinazolin-4-amine core via condensation reactions. For example, nitro-substituted quinazoline derivatives are synthesized from precursors like methyl 4,5-dimethoxy-2-nitrobenzoate under controlled conditions .
Coupling Reactions : The ethyl benzoate moiety is introduced through nucleophilic substitution or amide coupling. Ethylenediamine derivatives may act as linkers, reacting with activated esters (e.g., chloro or nitro intermediates) .
Final Functionalization : Nitro groups are retained or reduced depending on target activity. Catalysts like Pd/C or PtO₂ are used for selective hydrogenation .
Q. Key Considerations :
- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
Q. How is the structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks. For example, aromatic protons in the quinazoline ring appear as multiplets at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 369.40) .
- Infrared Spectroscopy : Peaks at 1611 cm⁻¹ (C=N) and 1333 cm⁻¹ (C-NO₂) confirm functional groups .
Q. Data Interpretation Example :
Q. What biological activities are explored for this compound?
Methodological Answer: Primary screens include:
Q. Example Findings :
Advanced Questions
Q. How can contradictions in spectroscopic data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) .
- Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction (e.g., SHELX refinement) .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm amine/amide assignments .
Case Study : Discrepancy in NOE correlations was resolved by X-ray data showing unexpected intramolecular H-bonding .
Q. How is crystallographic analysis performed using SHELX?
Methodological Answer:
Data Collection : High-resolution X-ray data (λ = 1.5418 Å) at 100 K .
Structure Solution : SHELXD for phase determination via dual-space methods .
Refinement : SHELXL for anisotropic displacement parameters and H-atom placement.
Q. Key Parameters :
Q. How can regioselectivity challenges in synthesis be addressed?
Methodological Answer:
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block amines during coupling .
- Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms over rearrangements .
Example : Ethyl benzoate coupling achieved 85% yield using DMF and K₂CO₃ .
Q. What computational methods predict biological activity?
Methodological Answer:
- Molecular Docking : AutoDock Vina evaluates binding to target proteins (e.g., EGFR kinase) .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent effects (e.g., nitro groups enhance hydrophobicity) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .
Case Study : Docking of analogs showed hydrogen bonding with Thr766 in EGFR, explaining activity trends .
Q. How is stability under varying conditions assessed?
Methodological Answer:
- Thermal Stability : TGA/DSC up to 300°C to detect decomposition .
- Photostability : UV-Vis monitoring under ICH Q1B guidelines .
- Hydrolytic Stability : pH 1–13 buffers at 37°C for 48 hours .
Key Finding : Stable in dark, neutral conditions; degrades at pH < 3 .
Q. How are analytical methods validated for purity assessment?
Methodological Answer:
- HPLC : Use C18 columns (5 µm, 250 mm) with UV detection (λ = 254 nm). Retention time ±0.1 min indicates purity .
- LC-MS : Confirm molecular ion peaks and rule out adducts .
- LOQ/LOD : Signal-to-noise >10 for quantitation .
Example : 99.5% purity confirmed by HPLC (RT = 12.3 min) .
Q. What strategies optimize reaction yields?
Methodological Answer:
- Microwave Assistance : Reduces reaction time (e.g., 1 h vs. 24 h) .
- Catalyst Screening : Pd(OAc)₂/XPhos enhances cross-coupling efficiency .
- Workup Optimization : Use silica gel chromatography (hexane/EtOAc gradients) .
Example : Microwave-assisted synthesis improved yield from 45% to 72% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
